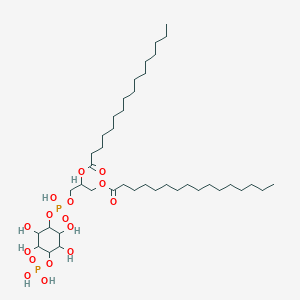

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-ジパルミトイルホスファチジルイノシトール4-リン酸アンモニウム塩は、細胞シグナル伝達に重要な役割を果たすリン脂質化合物です。 これは、細胞膜のマイナーな成分ですが、シグナル伝達や膜輸送などの重要な細胞プロセスに関与するホスファチジルイノシトールの誘導体です .

準備方法

合成経路と反応条件

1,2-ジパルミトイルホスファチジルイノシトール4-リン酸アンモニウム塩の合成は、通常、ホスファチジルイノシトールとパルミチン酸のエステル化を伴います。 反応条件には、エステル化プロセスを促進するための触媒や特定の溶媒の使用が含まれることがよくあります .

工業的製造方法

この化合物の工業的製造方法は、大規模なエステル化プロセス、続いて純粋な生成物を得るための結晶化やクロマトグラフィーなどの精製ステップを含む場合があります .

化学反応の分析

反応の種類

1,2-ジパルミトイルホスファチジルイノシトール4-リン酸アンモニウム塩は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬があります。 これらの反応の条件は異なる場合がありますが、制御された温度とpHレベルを伴うことがよくあります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は追加の酸素含有官能基を持つホスファチジルイノシトール誘導体を生成する可能性があり、還元は酸素原子が少ない誘導体を生成する可能性があります .

科学研究への応用

1,2-ジパルミトイルホスファチジルイノシトール4-リン酸アンモニウム塩は、以下を含む幅広い科学研究への応用を持っています。

化学: リン脂質の挙動と相互作用を研究するためのモデル化合物として使用されます。

生物学: 特にホスホイノシチドを含む細胞シグナル伝達経路で役割を果たします。

医学: 細胞シグナル伝達の調節不全に関連する疾患における潜在的な治療的応用について調査されています。

科学的研究の応用

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study phospholipid behavior and interactions.

Biology: Plays a role in cell signaling pathways, particularly those involving phosphoinositides.

Medicine: Investigated for its potential therapeutic applications in diseases related to cell signaling dysregulation.

Industry: Used in the development of lipid-based drug delivery systems and other biotechnological applications

作用機序

1,2-ジパルミトイルホスファチジルイノシトール4-リン酸アンモニウム塩の作用機序は、細胞シグナル伝達経路におけるその役割を伴います。これは、さまざまなキナーゼやホスファターゼの基質として機能し、それぞれ化合物をリン酸化および脱リン酸化します。 これらの修飾は、下流のシグナル伝達分子と経路の活性を調節し、最終的に成長、分化、アポトーシスなどの細胞機能に影響を与えます .

類似の化合物との比較

類似の化合物

ホスファチジルイノシトール4,5-ビスリン酸: 細胞シグナル伝達に関与する別のホスホイノシチド。

ホスファチジルイノシトール3-リン酸: 膜輸送とオートファジーに役割を果たすホスホイノシチド。

ホスファチジルイノシトール3,4,5-トリリン酸: PI3K/AKT経路における主要なシグナル伝達分子

独自性

1,2-ジパルミトイルホスファチジルイノシトール4-リン酸アンモニウム塩は、その特定の脂肪酸組成(ジパルミトイル)とそのホスホイノシチドのリン酸化カスケードにおける役割によりユニークです。 この特異性は、他の類似の化合物とは異なり、異なるシグナル伝達経路と細胞プロセスに関与することを可能にします .

類似化合物との比較

Similar Compounds

Phosphatidylinositol 4,5-bisphosphate: Another phosphoinositide involved in cellular signaling.

Phosphatidylinositol 3-phosphate: A phosphoinositide that plays a role in membrane trafficking and autophagy.

Phosphatidylinositol 3,4,5-trisphosphate: A key signaling molecule in the PI3K/AKT pathway

Uniqueness

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt is unique due to its specific fatty acid composition (dipalmitoyl) and its role in the phosphorylation cascade of phosphoinositides. This specificity allows it to participate in distinct signaling pathways and cellular processes compared to other similar compounds .

特性

IUPAC Name |

[2-hexadecanoyloxy-3-[hydroxy-(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)40(37(45)39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVUMTUBMCYKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O16P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)

![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)

![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)